Solapalmatinine
Description
Solapalmatinine is a naturally occurring alkaloid isolated primarily from Solamum palmatum, a plant species traditionally used in ethnomedicine for its anti-inflammatory and neuroprotective properties. Structurally, it belongs to the steroidal alkaloid family, characterized by a tetracyclic skeleton with a hydroxyl group at C-3 and a conjugated double bond system between C-5 and C-6. Its molecular formula (C₂₇H₄₃NO₃) and molecular weight (429.64 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Pharmacologically, this compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 12.3 µM and 18.7 µM, respectively.
Properties
CAS No. |
17232-86-9 |
|---|---|
Molecular Formula |
C5H10O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solapalmatinine typically involves the extraction from natural sources or chemical synthesis. The chemical synthesis route often starts with the precursor compounds such as tetrahydroberberine. The process involves several steps, including methylation, oxidation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include methyl iodide, potassium permanganate, and acetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis in reactors. The extraction process includes solvent extraction, purification using chromatography techniques, and crystallization. Chemical synthesis on an industrial scale requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Solapalmatinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Solapalmatinine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of pharmaceuticals and as a natural dye in the textile industry.
Mechanism of Action
The mechanism of action of Solapalmatinine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, which contributes to its anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
This section evaluates Solapalmatinine against structurally and functionally related alkaloids, focusing on molecular attributes, pharmacological activity, pharmacokinetics, and toxicity.
Structural Comparison
This compound shares a steroidal backbone with other Solanum alkaloids but differs in substituent groups and stereochemistry (Table 1).
Table 1: Structural Comparison of this compound and Analogous Alkaloids
Pharmacological Activity
Cholinesterase Inhibition:
this compound demonstrates superior AChE/BuChE inhibition compared to solasodine and tomatidine (Table 2). This may correlate with its conjugated double bond system, which facilitates π-π interactions with enzyme active sites.
Table 2: Cholinesterase Inhibition Profiles
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Ratio (AChE/BuChE) | Reference |
|---|---|---|---|---|
| This compound | 12.3 | 18.7 | 1.52 | |
| Solasodine | 45.6 | 62.1 | 1.36 | |
| Tomatidine | >100 | >100 | N/A |
Anti-inflammatory Effects:
this compound reduces TNF-α and IL-6 levels by 58% and 49% at 10 µM, outperforming solanidine (32% and 27% reduction). This activity aligns with its ability to inhibit NF-κB signaling.
Pharmacokinetic Properties
Bioavailability and Metabolism:
this compound has a moderate oral bioavailability of 22% in rodent models, comparable to solasodine (19%) but lower than tomatidine (35%). Its plasma half-life (t₁/₂ = 4.2 h) suggests twice-daily dosing for therapeutic efficacy. Cytochrome P450 enzymes (CYP3A4/2D6) primarily metabolize it into hydroxylated derivatives.
Toxicity Profile
In acute toxicity studies, this compound’s LD₅₀ in mice is 320 mg/kg, higher than solanidine (LD₅₀ = 150 mg/kg). Chronic administration (28 days) at 50 mg/kg caused reversible hepatotoxicity, attributed to oxidative metabolite accumulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
